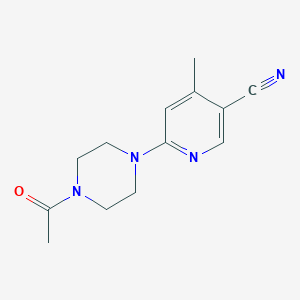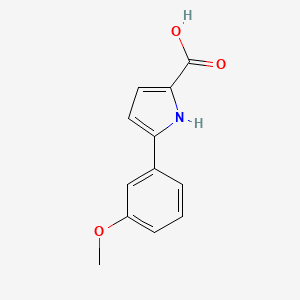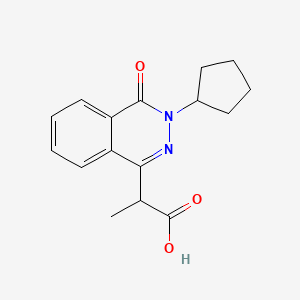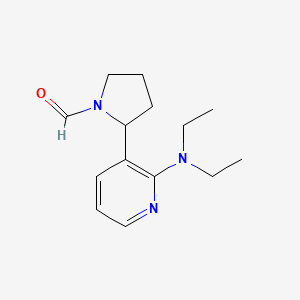
2-(3-Iodo-1H-indazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodo-1H-indazol-1-yl)acetic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 3-position of the indazole ring and an acetic acid moiety attached to the nitrogen atom of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-1H-indazol-1-yl)acetic acid typically involves the iodination of an indazole precursor followed by the introduction of the acetic acid moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The resulting 3-iodoindazole is then reacted with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and controlled iodination. The subsequent reaction with chloroacetic acid can be optimized using automated systems to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(3-Iodo-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, or alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the indazole ring.
Reduction Reactions: Products include deiodinated indazole derivatives or reduced forms of the indazole ring.
科学研究应用
2-(3-Iodo-1H-indazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Iodo-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom and acetic acid moiety can also influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-(1H-Indazol-1-yl)acetic acid: Lacks the iodine atom at the 3-position.
3-Iodo-1H-indazole: Lacks the acetic acid moiety.
2-(3-Bromo-1H-indazol-1-yl)acetic acid: Contains a bromine atom instead of iodine.
Uniqueness
2-(3-Iodo-1H-indazol-1-yl)acetic acid is unique due to the presence of both the iodine atom and the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in unique halogen bonding interactions, while the acetic acid moiety can enhance the compound’s solubility and bioavailability.
属性
分子式 |
C9H7IN2O2 |
|---|---|
分子量 |
302.07 g/mol |
IUPAC 名称 |
2-(3-iodoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7IN2O2/c10-9-6-3-1-2-4-7(6)12(11-9)5-8(13)14/h1-4H,5H2,(H,13,14) |
InChI 键 |
PAYPMWNEUOZXHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2CC(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


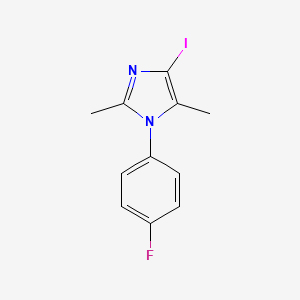



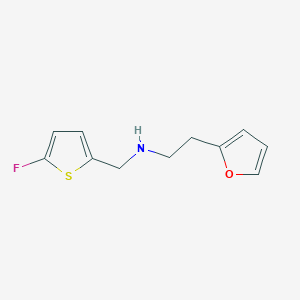
![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
